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Compound of Interest

Compound Name: 1-Aminopiperidin-2-one

Cat. No.: B1281985 Get Quote

A Spectroscopic Showdown: 1-Aminopiperidin-
2-one and Its Precursors
In the landscape of pharmaceutical and chemical research, a thorough understanding of a

molecule's structural and electronic properties is paramount. This guide provides a detailed

spectroscopic comparison of the novel compound 1-Aminopiperidin-2-one with its readily

available precursors, piperidin-2-one and N-aminopiperidine. Through a side-by-side analysis

of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) data, this document aims to equip researchers, scientists, and drug development

professionals with the foundational data necessary for the identification, characterization, and

further development of these compounds.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 1-Aminopiperidin-
2-one and its precursors. It is important to note that while extensive experimental data is

available for piperidin-2-one and N-aminopiperidine, experimental spectra for 1-
Aminopiperidin-2-one are not readily found in publicly accessible databases. The data

presented for 1-Aminopiperidin-2-one is therefore based on computed values and

predictions.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
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Compound Chemical Shift (δ) ppm

1-Aminopiperidin-2-one
Predicted values. Experimental data not readily

available.

Piperidin-2-one
~3.2 (t, 2H, -CH₂-N-), ~2.2 (t, 2H, -CH₂-C=O),

~1.8 (m, 4H, -CH₂-CH₂-)

N-Aminopiperidine

~2.7 (t, 4H, -CH₂-N-CH₂-), ~1.6 (quint, 4H, -

CH₂-CH₂-CH₂-), ~1.4 (quint, 2H, -CH₂-CH₂-

CH₂-), ~2.5 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

Compound Chemical Shift (δ) ppm

1-Aminopiperidin-2-one
Predicted values. Experimental data not readily

available.

Piperidin-2-one
~175 (-C=O), ~42 (-CH₂-N-), ~31 (-CH₂-C=O),

~23 (-CH₂-), ~21 (-CH₂-)

N-Aminopiperidine
~55 (-CH₂-N-CH₂-), ~26 (-CH₂-CH₂-CH₂-), ~24

(-CH₂-CH₂-CH₂-)

Table 3: Infrared (IR) Spectroscopy Data

Compound Key Absorption Bands (cm⁻¹)

1-Aminopiperidin-2-one
Predicted values: ~3300-3400 (N-H stretch),

~1650 (C=O stretch, amide).

Piperidin-2-one
~3200 (N-H stretch), ~1650 (C=O stretch,

amide)[1]

N-Aminopiperidine ~3300-3400 (N-H stretch of -NH₂)

Table 4: Mass Spectrometry (MS) Data
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1-Aminopiperidin-2-one 114.15 (M⁺)[2] Predicted based on structure.

Piperidin-2-one 99.13 (M⁺)[3][4] 84, 71, 56, 43

N-Aminopiperidine 100.16 (M⁺) 99, 85, 70, 56, 43

From Precursors to Product: A Synthetic Pathway
The synthesis of 1-Aminopiperidin-2-one typically involves the N-amination of the

corresponding lactam, piperidin-2-one. This transformation introduces an amino group to the

nitrogen atom of the cyclic amide. The logical relationship between these compounds is

depicted in the following diagram.

Piperidin-2-one

1-Aminopiperidin-2-one

 N-Amination

N-Aminopiperidine
(related precursor)

Click to download full resolution via product page

Caption: Synthetic route from piperidin-2-one to 1-Aminopiperidin-2-one.

Experimental Corner: Detailed Methodologies
The following protocols provide a general framework for obtaining the spectroscopic data

presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling.

A larger number of scans will be necessary due to the lower natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data using appropriate software by applying a Fourier

transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):

For liquid samples (like N-aminopiperidine), a drop of the neat liquid is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

For solid samples (like piperidin-2-one), a small amount of the solid is dissolved in a

volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a

KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

Background Spectrum: Record a background spectrum of the empty sample holder or the

KBr plates.

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR

spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The absorbance spectrum is obtained by ratioing the sample spectrum

against the background spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more

polar molecules.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The process of characterizing a novel compound like 1-Aminopiperidin-2-one and comparing

it to its precursors follows a logical progression of spectroscopic techniques.
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Caption: Workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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